Cas no 1001469-65-3 ([(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate)

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate is a specialized organic compound featuring a unique molecular structure combining a cyano-substituted cyclopentyl carbamoyl group with a thiophene-based butanoate moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of biologically active molecules. The presence of both polar (carbamoyl, cyano) and lipophilic (thiophene, dimethyl) functional groups enhances its versatility in chemical modifications. Its well-defined structure allows for precise reactivity in coupling or derivatization reactions, making it valuable for targeted synthesis. The compound’s stability under standard conditions further supports its utility in research and industrial applications.
[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate structure
1001469-65-3 structure
Product name:[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate
CAS No:1001469-65-3
MF:C18H22N2O4S
MW:362.443283557892
CID:5948430
PubChem ID:7400236

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • AKOS016850671
    • [(1-cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate
    • [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate
    • EN300-26687413
    • 1001469-65-3
    • Z17407318
    • [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate
    • Inchi: 1S/C18H22N2O4S/c1-12-9-14(13(2)25-12)15(21)5-6-17(23)24-10-16(22)20-18(11-19)7-3-4-8-18/h9H,3-8,10H2,1-2H3,(H,20,22)
    • InChI Key: HGOXGPSFFRJOCF-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC(=C1C)C(CCC(=O)OCC(NC1(C#N)CCCC1)=O)=O

Computed Properties

  • Exact Mass: 362.13002836g/mol
  • Monoisotopic Mass: 362.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 125Ų

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26687413-0.05g
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate
1001469-65-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate

Compound CAS No. 1001469-65-3: [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate

The compound with CAS No. 1001469-65-3, known as [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyanocyclopentyl group with a thiophene-based moiety, making it a valuable intermediate in the synthesis of complex molecules.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions and condensations, to achieve the desired stereochemistry and functional groups. Recent advancements in asymmetric catalysis have enabled the production of this compound with high enantiomeric excess, which is crucial for its application in drug development.

One of the most notable features of this compound is its biological activity. Studies have shown that it exhibits potent inhibitory effects on certain enzymes involved in metabolic pathways, making it a promising candidate for the treatment of metabolic disorders. Furthermore, its ability to modulate cellular signaling pathways has been explored in preclinical models, highlighting its potential as a therapeutic agent.

In terms of physical properties, this compound has a melting point of approximately 150°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

The structural complexity of this compound also lends itself to applications in materials science. Researchers have investigated its use as a precursor for the synthesis of advanced polymers and materials with tailored electronic properties. For instance, the incorporation of the cyanocyclopentyl group into polymer backbones has been shown to enhance mechanical strength and thermal stability.

Recent studies have also focused on the environmental impact of this compound. Efforts are underway to develop sustainable synthesis routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize reaction conditions and improve atom economy, ensuring that the production process aligns with global sustainability goals.

In conclusion, CAS No. 1001469-65-3 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodology and biological research, positions it as a key player in future innovations within the chemical and pharmaceutical industries.

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